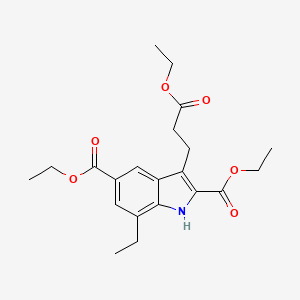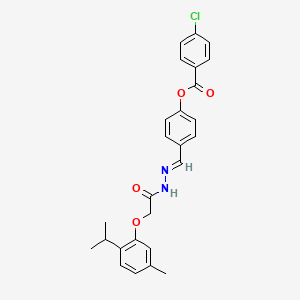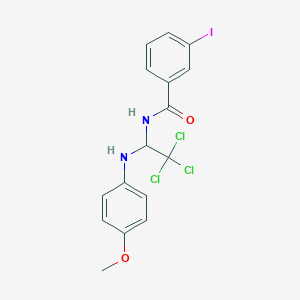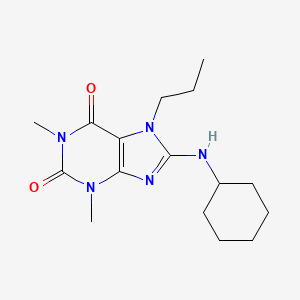![molecular formula C22H14BrN5O4 B11970887 6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11970887.png)
6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE is a synthetic organic compound that belongs to the class of quinazoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 6-position of the quinazoline ring using brominating agents like N-bromosuccinimide (NBS).
Condensation Reaction: The final step involves the condensation of the brominated quinazoline derivative with a nitro-benzodioxole hydrazine derivative under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted quinazoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Possible applications in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.
Hydrazine Derivatives: Compounds like isoniazid, used as an anti-tuberculosis drug.
Uniqueness
N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline or hydrazine derivatives.
特性
分子式 |
C22H14BrN5O4 |
|---|---|
分子量 |
492.3 g/mol |
IUPAC名 |
6-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C22H14BrN5O4/c23-15-6-7-17-16(9-15)21(13-4-2-1-3-5-13)26-22(25-17)27-24-11-14-8-19-20(32-12-31-19)10-18(14)28(29)30/h1-11H,12H2,(H,25,26,27)/b24-11+ |
InChIキー |
BTJJBVLNJVUSAU-BHGWPJFGSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)[N+](=O)[O-] |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11970806.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11970812.png)
![(NE)-N-[3-[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methylbutan-2-ylidene]hydroxylamine](/img/structure/B11970818.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B11970821.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11970837.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11970843.png)




![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970861.png)

